molecular formula C26H23NO6 B6545036 ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate CAS No. 929390-17-0

ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate

Cat. No.: B6545036
CAS No.: 929390-17-0
M. Wt: 445.5 g/mol
InChI Key: SGVCVUIFVAJIIP-UHFFFAOYSA-N
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Description

Ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring, followed by amide bond formation and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrobenzofurans.

Scientific Research Applications

Ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate can be compared with other benzofuran derivatives and related compounds:

    Similar Compounds: Compounds such as 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran and 4-methoxyphenyl-1-benzofuran-3-amido derivatives.

    Uniqueness: The presence of specific functional groups (e.g., methoxy, amido, ester) in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 4-[[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-4-32-26(29)17-5-9-18(10-6-17)27-25(28)23-21-15-20(31-3)13-14-22(21)33-24(23)16-7-11-19(30-2)12-8-16/h5-15H,4H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVCVUIFVAJIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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